molecular formula C10H8O4 B2818740 1-Oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid CAS No. 52465-55-1

1-Oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid

Cat. No.: B2818740
CAS No.: 52465-55-1
M. Wt: 192.17
InChI Key: MOPVVNQYYAUTKQ-UHFFFAOYSA-N
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Description

1-Oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid, also known as 1-oxoisochromane-7-carboxylic acid, is a compound with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . This compound is part of the isochromane family and is characterized by its unique structure, which includes a benzopyran ring system.

Preparation Methods

The synthesis of 1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of benzopyranone with acetic anhydride, followed by hydrogenation and subsequent oxidation steps . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid undergoes several types of chemical reactions, including:

Major products formed from these reactions include various substituted benzopyran derivatives, which can have different functional groups attached to the ring system.

Scientific Research Applications

1-Oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating oxidative stress pathways, potentially through the inhibition of reactive oxygen species (ROS) production. This modulation can lead to reduced inflammation and protection against cellular damage .

Comparison with Similar Compounds

1-Oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

1-oxo-3,4-dihydroisochromene-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-9(12)7-2-1-6-3-4-14-10(13)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPVVNQYYAUTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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